molecular formula C14H17N3OS B5714419 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione

Cat. No.: B5714419
M. Wt: 275.37 g/mol
InChI Key: GNLSHSUXUFNXEA-UHFFFAOYSA-N
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Description

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione is a complex organic compound with a unique structure that includes an amino group, a pyrimidine ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thione group can produce thiol derivatives.

Scientific Research Applications

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9(2)18-12-5-3-10(4-6-12)7-11-8-16-14(19)17-13(11)15/h3-6,8-9H,7H2,1-2H3,(H3,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLSHSUXUFNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333676
Record name 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113458-38-1
Record name 6-amino-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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